4-bromo-N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromo group, a cyano group, and a diethylamino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include bromine, cyanide sources, and diethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The bromo group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new groups .
Scientific Research Applications
4-BROMO-N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 4-BROMO-N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- (E)-4-BROMO-N-(4-(DIETHYLAMINO)-2-HYDROXYBENZYLIDENE)BENZENAMINIUM ACETATE .
Uniqueness
The uniqueness of 4-BROMO-N-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H20BrN5O2S |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-bromo-N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H20BrN5O2S/c1-6-23(7-2)17(25)14-9(3)11(8-19)16(26-14)20-15(24)13-12(18)10(4)21-22(13)5/h6-7H2,1-5H3,(H,20,24) |
InChI Key |
UHZSRDLFVURZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(C(=NN2C)C)Br)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.